Leustroducsin A
Description
Leustroducsin A (CAS: 145142-81-0) is a member of the leustroducsin family, a group of natural products isolated from Streptomyces platensis. While detailed biological data on this compound is scarce in the provided evidence, its structural analogs, particularly Leustroducsin B, exhibit potent bioactivities, including cytokine induction (GM-CSF, G-CSF), thrombocytosis in mice, and antifungal properties . This compound likely shares a similar polyketide-derived backbone with a phosphonic acid group, aminoethyl side chain, and unsaturated δ-lactone, though specific substituents may differ .
Properties
CAS No. |
145142-81-0 |
|---|---|
Molecular Formula |
C32H52NO10P |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate |
InChI |
InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40)/b10-5-,12-6-,18-17+ |
InChI Key |
SNWWAFHAEURECF-MJYWRXEYSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C\C=C/C2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leustroducsin A; LSN A; |
Origin of Product |
United States |
Chemical Reactions Analysis
Chelate-Controlled Vinyl Zincate Addition
A highly stereoselective addition of a vinyl zincate to an α-hydroxy ketone was pivotal in constructing the C7–C8 bond of leustroducsin B .
Silicon-Mediated Cross-Coupling
The C13–C14 bond was established via a modified Hiyama coupling between lactone 32 and vinyl iodide 4 .
-
Catalytic System : Pd₂dba₃·CHCl₃ with tetrabutylammonium fluoride (TBAF) and acetic acid.
-
Critical Factor : Acetic acid stabilized the palladium catalyst, preventing decomposition .
Palladium-Catalyzed Deprotection
Final deprotection of allyl and silyl groups was achieved in one step using Pd(PPh₃)₄ and formic acid .
-
Efficiency : 55% yield for leustroducsin B, removing three allyl and two silyl groups simultaneously .
Zinc-ProPhenol-Catalyzed Aldol Reaction
Used to set stereochemistry in the central fragment 3 with high enantioselectivity (94% ee) .
-
Conditions : Zn-ProPhenol catalyst, 4 Å molecular sieves.
-
Outcome : Scalable to gram quantities with minimal purification .
Critical Gap in Leustroducsin A Data
No sources provided experimental details on This compound’s reactivity or synthesis. Given structural similarities within the phoslactomycin family, this compound may share reaction pathways (e.g., cross-couplings or stereoselective additions), but this remains speculative without direct evidence.
For authoritative data on this compound, consult primary literature from the original isolation study by Kohama et al. (1993) or subsequent dedicated synthetic efforts, which are not covered in the provided search results.
Note : The user may have intended to inquire about leustroducsin B , which has extensive synthetic data. If so, the above analysis applies directly.
Comparison with Similar Compounds
Leustroducsin B
Structural Features :
Bioactivity :
Phoslactomycin B
Structural Features :
- Shares the core phosphonic acid and δ-lactone moieties but lacks the aminoethyl side chain present in leustroducsins .
Bioactivity :
Lactomycins A–C
Structural Features :
Bioactivity :
Comparative Data Table
Key Research Findings and Challenges
- Stereochemical Complexity : Leustroducsin B’s synthesis is complicated by three additional stereocenters, requiring advanced methods like asymmetric catalysis (e.g., Trost ligand) .
- Phosphate vs. Dephosphorylated Forms : Phosphorylated analogs (leustroducsins, phoslactomycins) exhibit enhanced cytokine induction, while dephosphorylated lactomycins shift activity toward protease inhibition .
- Supply Limitations : Natural abundance of leustroducsins is low (e.g., 9.83 mg of Leustroducsin B from 60 L culture broth), driving demand for efficient syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
